molecular formula C16H18N4O2 B2512209 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine CAS No. 1210218-21-5

3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2512209
CAS No.: 1210218-21-5
M. Wt: 298.346
InChI Key: WCXXVDFYCRALHW-UHFFFAOYSA-N
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Description

3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine is a novel chemical entity designed for pharmaceutical and life science research. This compound features a 1,3,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known to confer a broad spectrum of pharmacological activities . The 1,3,4-oxadiazole scaffold is a well-established bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable motif for optimizing the drug-like properties of potential therapeutic agents . This specific derivative integrates the oxadiazole core with a piperidine and a pyridine moiety, a structural combination that is frequently explored in the development of bioactive molecules targeting various diseases, including cancer and bacterial infections . The primary research value of this compound lies in its potential as a key intermediate or a lead compound in drug discovery programs. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated significant anticancer potential by inhibiting critical enzymes involved in cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, the structural features of this molecule make it a candidate for investigating antibacterial activity , as piperidine and oxadiazole-containing compounds have been reported as inhibitors of bacterial enzymes like DNA topoisomerase IV . Its mechanism of action is therefore likely multi-factorial and dependent on the specific biological target, potentially involving the inhibition of growth factors, kinases, and other proteins crucial for cancer cell survival or bacterial growth . With a molecular formula of C 16 H 18 N 4 O 2 and a molecular weight of 298.34 g/mol , this compound is supplied for non-human research applications only. It is intended for use by qualified researchers in controlled laboratory settings for purposes such as in vitro biological screening, hit-to-lead optimization, structure-activity relationship (SAR) studies, and mechanistic pharmacology . This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(13-2-1-7-17-10-13)20-8-5-12(6-9-20)15-19-18-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXXVDFYCRALHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.

    Piperidine ring formation: This step involves the cyclization of an appropriate amine with a carbonyl compound.

    Coupling with pyridine: The final step involves coupling the piperidine derivative with a pyridine ring, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine exhibit significant anticancer properties. For instance:

  • Thiazole-Pyridine Hybrids: Compounds bearing thiazole and pyridine moieties have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . One study reported that specific thiazole-pyridine hybrids showed better anti-breast cancer efficacy than standard treatments like 5-fluorouracil.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various oxadiazole derivatives have shown promising activity against bacterial strains, suggesting potential as antibacterial agents .

Neuropharmacological Effects

Some studies have highlighted the neuropharmacological potential of related compounds. For example, piperidine derivatives have been investigated for their anticonvulsant properties, which could be relevant for developing treatments for epilepsy .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of thiazole-pyridine hybrids against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Properties

In another investigation, researchers synthesized a range of oxadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications to the oxadiazole structure led to increased antibacterial activity .

Mechanism of Action

The mechanism of action of 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound 1 : 4-[2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propan-2-yl]-pyridine (28b)
  • Structure : Differs in the absence of the piperidine-carbonyl linker. The oxadiazole is attached to a branched propan-2-yl group instead of a piperidine ring.
Compound 2 : Pyridine, 3-(5-propyl-1,3,4-oxadiazol-2-yl) and Pyridine, 3-(5-ethyl-1,3,4-oxadiazol-2-yl)
  • Structure : Pyridine directly linked to oxadiazole with alkyl (propyl/ethyl) substituents instead of cyclopropyl.
  • Key Data: CAS Numbers: 948292-11-3 (propyl), 948293-36-5 (ethyl) .
Compound 3 : 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
  • Structure : Shares the piperidine-oxadiazole core but incorporates a furan-oxazole substituent instead of pyridine.
  • Key Data :
    • Molecular Weight: 354.4 g/mol (vs. ~300 g/mol estimated for the target compound) .
    • Structural Impact: The furan-oxazole group may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity .

Mechanistic and Functional Insights

  • Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound likely improves metabolic stability compared to straight-chain alkyl groups (e.g., propyl/ethyl) due to reduced susceptibility to oxidative degradation .
  • Piperidine Linker : The piperidine-carbonyl linker may enhance binding to targets requiring a rigid, spatially defined pharmacophore, as seen in related kinase inhibitors .
  • Heterocyclic Diversity : The furan-oxazole group in Compound 3 introduces additional hydrogen-bonding sites, which could modulate target affinity but may complicate synthesis .

Biological Activity

The compound 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety that is further modified by a 1,3,4-oxadiazole ring. The cyclopropyl group enhances its pharmacological profile by potentially influencing the compound's interaction with biological targets.

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a range of biological activities:

  • Antitumor Activity : Compounds similar to the target structure have shown significant antitumor effects by inhibiting Class I PI3-kinase enzymes. This inhibition disrupts pathways involved in cellular proliferation and survival, suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : The piperidine component may interact with neurotransmitter receptors, particularly the 5-HT4 receptor, which is implicated in cognitive functions and gastrointestinal motility .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntitumorPI3K inhibition
Compound BAntiviralInhibition of viral replication
Compound CNeuroprotectiveModulation of neurotransmitter release

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of oxadiazole exhibited dose-dependent cytotoxicity against various cancer cell lines. The presence of the oxadiazole ring was crucial for enhancing antiproliferative activity .
  • Neuropharmacological Studies : Research on piperidine derivatives indicated that they could act as agonists at serotonin receptors, leading to improved cognitive performance in animal models. This suggests that similar compounds might have therapeutic potential for treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.

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